5-Amino-2-isopropylbenzonitrile
Description
Structural Context within Substituted Aminobenzonitrile Chemistry
The interplay of the electron-donating amino group and the electron-withdrawing nitrile group across the aromatic ring influences the electron density distribution, impacting its reactivity in electrophilic and nucleophilic substitution reactions. The sterically bulky isopropyl group adjacent to the nitrile function can also exert significant steric hindrance, directing the approach of reagents in synthetic transformations.
Table 1: Physicochemical Properties of 5-Amino-2-isopropylbenzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| InChI | InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 |
| InChIKey | XJSKJJZBZSWZGV-UHFFFAOYSA-N |
| Monoisotopic Mass | 176.09496 Da |
| XlogP (predicted) | 1.7 |
This data is sourced from PubChemLite and provides a summary of the key physicochemical properties of the compound. uni.lu
Historical Development and Synthetic Evolution of Aromatic Benzonitrile (B105546) Systems
The synthesis of aromatic benzonitriles has a rich history, with the development of numerous methods to introduce the nitrile functionality onto an aromatic ring. assets-servd.host Classic methods such as the Sandmeyer and Rosenmund-von Braun reactions have been foundational in this area. Over time, synthetic strategies have evolved to offer greater efficiency, functional group tolerance, and regioselectivity. researchgate.net
Modern approaches to constructing complex benzonitriles often involve multi-step sequences that build the aromatic ring from acyclic precursors or functionalize a pre-existing ring. researchgate.net For instance, Diels-Alder cycloadditions have been employed to create substituted benzene (B151609) rings that can be further elaborated to benzonitriles. researchgate.net The synthesis of coumarin-fused aromatic heterocycles, for example, has seen significant evolution in the synthetic methods used. mdpi.comnih.gov While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its preparation would likely leverage these established and evolving synthetic methodologies.
Academic Significance and Contemporary Research Trajectory of this compound
The primary academic significance of this compound lies in its utility as a chemical intermediate. Its trifunctional nature allows for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This is particularly evident in the field of medicinal chemistry.
Current research indicates that this compound is a key precursor in the synthesis of a range of biologically active compounds. For example, it has been utilized in the development of prodrugs for targeted drug delivery to the colon. nih.govnih.gov These prodrugs are designed to release the active therapeutic agent, such as 5-aminosalicylic acid, under the specific conditions of the large intestine. nih.gov This targeted approach aims to enhance the therapeutic efficacy while minimizing systemic side effects. nih.gov The research in this area often involves detailed in vitro and in vivo studies to evaluate the release kinetics and metabolic fate of these prodrugs. nih.govnih.gov
The trajectory of research involving this compound continues to be linked to the discovery and optimization of new therapeutic agents. Its role as a scaffold or key intermediate ensures its continued relevance in the ongoing quest for novel and improved pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
5-amino-2-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 |
InChI Key |
AQBCFZNNXGXTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5 Amino 2 Isopropylbenzonitrile and Its Derivatives
Direct Synthetic Pathways to 5-Amino-2-isopropylbenzonitrile
Direct synthetic strategies aim to construct the this compound scaffold by introducing the key functional groups onto a pre-existing benzene (B151609) ring or a simple benzene derivative. These approaches often focus on the precise control of regioselectivity.
Strategies for Aromatic Cyano-Substitution Reactions
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. For the direct synthesis of this compound, a key strategy involves the cyanation of a suitably substituted aniline (B41778) derivative. The Sandmeyer reaction is a classic and versatile method for this purpose. wikipedia.orglscollege.ac.innumberanalytics.comorganic-chemistry.orgnih.gov This reaction proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orglscollege.ac.in The reaction is believed to occur through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
In a hypothetical direct synthesis, one could envision starting from 3-amino-4-isopropylaniline. Diazotization of the 3-amino group followed by a Sandmeyer reaction would yield this compound. The success of this approach would depend on the selective diazotization of the 3-amino group over the 5-amino group if starting from a precursor with two amino groups.
Regioselective Introduction of the Isopropyl Moiety onto Aromatic Rings
The regioselective introduction of an isopropyl group is another critical step in the direct synthesis of this compound. The Friedel-Crafts alkylation is a primary method for attaching alkyl groups to aromatic rings. wikipedia.orgbyjus.comlibretexts.orgnih.gov This reaction typically employs an alkyl halide or an alkene and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commt.com
For instance, the isopropylation of a substituted benzonitrile (B105546) or aniline could be explored. However, Friedel-Crafts alkylations are known to be prone to issues such as polyalkylation and carbocation rearrangements. libretexts.org Furthermore, the presence of an amino group on the aromatic ring can complicate the reaction, as the Lewis acid catalyst can coordinate with the basic nitrogen atom, deactivating the ring towards electrophilic substitution. libretexts.org To circumvent this, the amino group is often protected, for example, as an amide, before the alkylation step.
Amination Protocols for Substituted Benzonitrile Scaffolds
The direct introduction of an amino group onto a pre-functionalized benzonitrile is a powerful strategy. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as highly effective methods for forming carbon-nitrogen bonds. nih.govresearchgate.net This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia (B1221849) or ammonia equivalents, using a palladium catalyst and a suitable phosphine (B1218219) ligand.
A plausible direct route to this compound could involve the amination of a 5-halo-2-isopropylbenzonitrile intermediate (where halo = Cl, Br, I). The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. The BippyPhos ligand, for example, has shown broad applicability in the amination of various (hetero)aryl chlorides. nih.gov
Indirect and Convergent Syntheses via Precursor Transformations
Indirect and convergent synthetic approaches involve the construction of a more complex precursor molecule that already contains some of the required functional groups, followed by transformations to install the remaining functionalities.
Conversion of Substituted Anilines to Benzonitrile Derivatives
A common indirect route involves the conversion of a substituted aniline into the corresponding benzonitrile. A well-established method for this transformation is the Sandmeyer reaction, as mentioned earlier. wikipedia.orglscollege.ac.innumberanalytics.comorganic-chemistry.orgnih.gov For the synthesis of this compound, a key precursor would be an appropriately substituted diaminobenzene derivative.
Another approach for converting anilines to benzonitriles involves the dehydration of an intermediate amide. For example, a substituted anthranilamide can be dehydrated to the corresponding aminobenzonitrile. patsnap.comquickcompany.inchemicalbook.comchemicalbook.com This method could be applied to a suitably substituted 2-amino-5-chlorobenzamide (B107076) to yield a precursor to the target molecule. chemicalbook.com
Selective Amination of Isopropylated Benzonitrile Intermediates
This strategy focuses on first establishing the isopropyl and cyano groups on the aromatic ring, followed by the introduction of the amino group. A key intermediate in this approach would be a 2-isopropylbenzonitrile (B1655692) derivative bearing a leaving group at the 5-position, such as a halogen.
The Buchwald-Hartwig amination is the premier method for such a transformation. nih.govresearchgate.net The reaction of 5-bromo-2-isopropylbenzonitrile with an ammonia surrogate, catalyzed by a palladium complex with a suitable ligand, would directly yield this compound. The reaction conditions, including the choice of base and solvent, would need to be optimized for this specific substrate.
Formation of the Nitrile Group in Substituted Amino-Aromatic Systems
The introduction of a nitrile (–C≡N) group onto an aromatic ring that already bears an amino substituent is a key transformation for producing compounds like this compound. Several established and emerging methods are available for this purpose.
The Sandmeyer reaction is a classical and widely used method for converting an aromatic primary amine into a nitrile. numberanalytics.com This two-step process begins with the diazotization of the amino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. In the second step, the diazonium group is displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). numberanalytics.com This method is particularly relevant for the synthesis of aromatic nitriles from aniline precursors. cphi-online.com
Transition metal-catalyzed cyanation of halo-anilines represents a more modern and often milder alternative. In this approach, an aniline derivative containing a halogen (iodine, bromine, or chlorine) at the desired position for cyanation is reacted with a cyanide source in the presence of a transition metal catalyst. Palladium and nickel-based catalysts are commonly employed. cphi-online.com For instance, a palladium-catalyzed cyanation of an aryl chloride can proceed at relatively mild temperatures (e.g., 70 °C) and tolerates a variety of functional groups, including the amino group (-NH2). researchgate.net
Another synthetic route is the dehydration of primary amides . wikipedia.org If a corresponding aminobenzamide is available, it can be converted to the aminobenzonitrile by treatment with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orglibretexts.org
The direct replacement of a nitro group with cyanide can also be achieved under specific conditions, particularly in highly activated systems. tandfonline.com This method involves nucleophilic aromatic substitution where the nitro group is displaced by a cyanide ion. For instance, dinitrotetrachlorobenzenes have been shown to undergo cyanodenitration when treated with potassium cyanide in the presence of a phase-transfer catalyst. tandfonline.com
Table 1: Comparison of Methods for Nitrile Group Formation in Amino-Aromatic Systems
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer Reaction | Aromatic Amine (Aniline) | NaNO₂, Acid; CuCN | Well-established, cost-effective reagents. cphi-online.com | Often requires stoichiometric copper, generation of unstable diazonium salts. |
| Catalyzed Cyanation | Halo-Aniline | Pd or Ni catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂, KCN) | High functional group tolerance researchgate.net, milder conditions, catalytic metal usage. | Higher cost of catalysts and ligands, potential toxicity of cyanide sources. |
| Amide Dehydration | Aromatic Amide | P₂O₅, SOCl₂, POCl₃ | Avoids use of toxic metal cyanides. libretexts.org | Requires prior synthesis of the amide precursor. |
| Nitro-Group Displacement | Nitro-Aniline Derivative | KCN, Phase-Transfer Catalyst | Direct conversion of a nitro group. | Limited to highly activated aromatic systems. tandfonline.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic nitriles, aiming to reduce environmental impact and improve safety.
A primary focus is the replacement of highly toxic cyanide sources. Traditional reagents like sodium or potassium cyanide are effective but pose significant handling risks. Research has focused on alternatives, such as the use of potassium ferrocyanide (K₄[Fe(CN)₆]), which is inexpensive and significantly less toxic. acs.org Nickel-catalyzed cyanation of aryl electrophiles using K₄[Fe(CN)₆] has been successfully developed, employing biphasic aqueous conditions to overcome the reagent's insolubility in organic solvents. acs.org Another innovative, cyanide-free approach utilizes CO₂ and ammonia (NH₃) as the source for the cyano group in a reductive cyanation process. nih.gov
Biocatalysis offers a highly sustainable alternative for nitrile synthesis. Aldoxime dehydratases are enzymes that catalyze the conversion of aldoximes to nitriles under very mild conditions (ambient temperature and pressure) and typically in aqueous media. mdpi.com This method avoids the use of harsh reagents and toxic cyanides altogether, starting from aldehydes which are converted to aldoximes and then dehydrated enzymatically. mdpi.com
The development of syntheses in environmentally benign solvents, particularly water, is another key aspect of green chemistry. The use of aqueous ammonia and molecular oxygen with non-noble metal oxide nanocatalysts has been reported for the synthesis of various nitriles from alcohols, presenting an environmentally friendly pathway. nih.gov Similarly, novel nano-catalysts have been developed that are active and reusable in water/ethanol solvent systems for multi-component reactions that yield complex nitrile derivatives. nih.gov
Table 2: Application of Green Chemistry Principles in Aromatic Nitrile Synthesis
| Green Chemistry Principle | Application in Nitrile Synthesis | Example | Reference(s) |
|---|---|---|---|
| Safer Chemicals | Use of less toxic cyanide sources. | Replacement of NaCN/KCN with potassium ferrocyanide (K₄[Fe(CN)₆]). | acs.org |
| Catalysis | Use of reusable and efficient catalysts. | Development of recyclable nano copper catalysts on layered double hydroxides. | nih.gov |
| Renewable Feedstocks | Synthesis from bio-based materials. | Enzymatic synthesis from aldoximes derived from biorenewable aldehydes. | mdpi.com |
| Safer Solvents | Replacement of volatile organic solvents with water. | Nickel-catalyzed cyanation in biphasic aqueous conditions. | acs.org |
| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the product. | Direct synthesis from alcohols and aqueous ammonia using O₂ as the oxidant. | nih.gov |
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is critical in modern cyanation reactions, dictating the reaction's efficiency, scope, and conditions. For the synthesis of substituted benzonitriles, systems based on palladium, nickel, and copper are predominant.
Palladium-catalyzed systems are highly effective for the cyanation of aryl halides and triflates. These reactions often utilize a palladium(0) source, or a palladium(II) precatalyst that is reduced in situ, in combination with a phosphine ligand. The choice of ligand is crucial for catalytic activity and can enhance both reaction rate and selectivity. cphi-online.com While highly efficient, the cost of palladium can be a drawback for large-scale industrial production.
Nickel-catalyzed systems have emerged as a more cost-effective alternative to palladium. cphi-online.com These catalysts can be used with alkali cyanides or zinc cyanide. Recent advancements have led to the development of highly active nickel catalysts capable of cyanating a broad range of (hetero)aryl electrophiles. For example, a system using a bench-stable Ni(II) precatalyst combined with a JosiPhos family ligand has proven effective for the cyanation of aryl halides and sulfamates using the non-toxic K₄[Fe(CN)₆] as the cyanide source. acs.org This system shows excellent functional group tolerance, including compatibility with unprotected anilines. acs.org
Copper-catalyzed systems are historically significant, particularly in the Rosenmund-von Braun reaction, which traditionally required stoichiometric amounts of copper(I) cyanide at high temperatures. Modern protocols have improved this reaction, enabling the use of catalytic amounts of a copper source (e.g., CuI) with a suitable ligand, such as N,N'-dimethylethylenediamine. researchgate.net These newer methods allow the reaction to proceed under much milder conditions and simplify product isolation. researchgate.net
Ruthenium-based catalysts have also been explored for cyanation reactions, particularly in the oxidative cyanation of tertiary amines. beilstein-journals.org For instance, RuCl₃ can catalyze the oxidative cyanation of N,N-dimethylanilines using sodium cyanide and an oxidant like molecular oxygen or hydrogen peroxide to yield α-aminonitriles. beilstein-journals.org
Table 3: Overview of Catalytic Systems for Aromatic Nitrile Synthesis
Iii. Chemical Reactivity and Derivatization Pathways of 5 Amino 2 Isopropylbenzonitrile
Reactivity of the Amino Functional Group
The primary amino group attached to the benzene (B151609) ring is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity is characteristic of aromatic amines, enabling reactions such as condensations, diazotizations, and acylations.
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily attacking electrophilic centers. A primary example is the condensation reaction with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under acidic catalysis, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the amine. The resulting carbinolamine intermediate then dehydrates to yield the C=N double bond of the imine.
The nucleophilicity of the amino group in 5-Amino-2-isopropylbenzonitrile is somewhat modulated by the electronic effects of the other substituents. While the amino group itself is activating, the nitrile group is strongly electron-withdrawing, which can reduce the electron density on the ring and, to a lesser extent, the nucleophilicity of the amine compared to aniline (B41778). Steric hindrance from the ortho-isopropyl group does not significantly impede reactions at the para-amino group. masterorganicchemistry.com
Table 1: Representative Condensation Reactions of this compound
| Reactant (Electrophile) | Product Class | General Structure of Product |
| Aldehyde (R-CHO) | Imine (Schiff Base) | 2-isopropyl-5-(alkylideneamino)benzonitrile |
| Ketone (R-CO-R') | Imine (Schiff Base) | 2-isopropyl-5-(dialkylideneamino)benzonitrile |
One of the most synthetically useful transformations of primary aromatic amines is diazotization. masterorganicchemistry.com Treatment of this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C), converts the amino group into a diazonium salt. The resulting 4-cyano-3-isopropylbenzenediazonium salt is a highly versatile intermediate.
The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This provides a powerful method to introduce a range of functional groups onto the aromatic ring that are not easily installed by other means. nih.gov
Table 2: Sandmeyer and Related Reactions of Diazotized this compound
| Reagent(s) | Product | Reaction Name |
| Copper(I) Chloride (CuCl) | 5-Chloro-2-isopropylbenzonitrile | Sandmeyer Reaction byjus.com |
| Copper(I) Bromide (CuBr) | 5-Bromo-2-isopropylbenzonitrile | Sandmeyer Reaction byjus.com |
| Copper(I) Cyanide (CuCN) | 2-isopropybenzene-1,4-dicarbonitrile | Sandmeyer Reaction masterorganicchemistry.com |
| Copper(I) Oxide (Cu₂O) / H₂O | 5-Hydroxy-2-isopropylbenzonitrile | Sandmeyer Reaction wikipedia.org |
| Potassium Iodide (KI) | 5-Iodo-2-isopropylbenzonitrile | (Not strictly Sandmeyer) organic-chemistry.org |
| Tetrafluoroboric acid (HBF₄), heat | 5-Fluoro-2-isopropylbenzonitrile | Balz-Schiemann Reaction |
| Hypophosphorous acid (H₃PO₂) | 2-isopropylbenzonitrile (B1655692) | Deamination |
The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. sphinxsai.com For instance, reaction with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) would yield N-(4-cyano-3-isopropylphenyl)acetamide. These amide derivatives are common in medicinal chemistry and materials science. sphinxsai.com
Furthermore, the presence of both an amino and a nitrile group on the same molecule opens pathways for the synthesis of fused heterocyclic systems. nih.govyoutube.com Through multi-step sequences, often involving an initial intermolecular reaction at the amino group followed by an intramolecular cyclization involving the nitrile, complex structures like quinazolines, benzodiazepines, or other nitrogen-containing heterocycles can be constructed. For example, a common strategy involves reacting an aminobenzonitrile with a 1,3-dicarbonyl compound, which can lead to the formation of a substituted quinoline (B57606) or pyridine ring fused to the initial benzene ring. youtube.comyoutube.com
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) is characterized by a strong, polar triple bond between carbon and nitrogen, making the carbon atom electrophilic. This allows for a range of nucleophilic addition reactions, leading to important functional group transformations.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. youtube.com The reaction proceeds through an amide intermediate. In acidic hydrolysis (e.g., with aqueous H₂SO₄), the nitrile nitrogen is protonated, activating the carbon for attack by water. Tautomerization of the resulting imidic acid yields the primary amide, 5-amino-2-isopropylbenzamide. With continued heating in the acidic medium, the amide is further hydrolyzed to the corresponding carboxylic acid, 5-amino-2-isopropylbenzoic acid, and an ammonium (B1175870) salt. youtube.com Basic hydrolysis (e.g., with aqueous NaOH) involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, ultimately yielding the carboxylate salt, which upon acidic workup gives the carboxylic acid.
Table 3: Stepwise Hydrolysis of this compound
| Starting Material | Reagents | Intermediate Product | Final Product (after workup) |
| This compound | H₃O⁺, Δ (mild conditions) | 5-Amino-2-isopropylbenzamide | - |
| This compound | H₃O⁺, Δ (strong conditions) | 5-Amino-2-isopropylbenzamide | 5-Amino-2-isopropylbenzoic acid |
| This compound | 1. NaOH(aq), Δ 2. H₃O⁺ | 5-Amino-2-isopropylbenzamide | 5-Amino-2-isopropylbenzoic acid |
The nitrile group can participate in cycloaddition reactions. A particularly significant transformation is the [3+2] cycloaddition with azides to form tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.gov
The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) or an ammonium salt (e.g., triethylamine hydrochloride), yields 5-(5-amino-2-isopropylphenyl)-1H-tetrazole. organic-chemistry.org This transformation provides a direct route from a nitrile to a highly functionalized heterocyclic system.
Table 4: Tetrazole Formation via Cycloaddition
| Reactant | Reagents | Product |
| This compound | Sodium Azide (NaN₃), Triethylamine hydrochloride or ZnCl₂ | 5-(5-amino-2-isopropylphenyl)-1H-tetrazole |
Reduction Pathways Leading to Imine and Amine Derivatives
The nitrile group of this compound can be selectively reduced to afford either the intermediate imine or the fully reduced primary amine, 5-amino-2-isopropylbenzylamine. This transformation is a cornerstone for introducing a reactive aminomethyl group, which serves as a valuable handle for further molecular elaboration.
The catalytic hydrogenation of nitriles is a widely employed and efficient method for the synthesis of primary amines. acsgcipr.org This process typically involves the use of hydrogen gas in the presence of a heterogeneous metal catalyst. Common catalysts include palladium, platinum, and nickel- or cobalt-based systems. acsgcipr.org The reaction proceeds through an imine intermediate, which is subsequently reduced to the amine. By carefully selecting the catalyst and reaction conditions, it is possible to influence the product distribution, though isolating the imine can be challenging due to its high reactivity under reducing conditions.
The reduction of this compound would lead to the formation of 5-amino-2-isopropylbenzylamine, a valuable building block for pharmaceuticals and other fine chemicals.
Table 1: Representative Conditions for Nitrile Reduction
| Reagent/Catalyst System | Typical Conditions | Product | Reference |
|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | H₂ gas, solvent (e.g., ethanol, methanol), room temp. to moderate heat | Primary Amine | acsgcipr.org |
| H₂ / Raney Nickel (Ra-Ni) | H₂ gas, often with ammonia (B1221849) to suppress secondary amine formation, solvent (e.g., ethanol) | Primary Amine | acsgcipr.org |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Solvent (e.g., methanol, water), room temperature | Primary Amine | researchgate.net |
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) provides a direct route to functionalize the benzene ring of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the pre-existing substituents: the amino (-NH₂) group and the isopropyl (-CH(CH₃)₂) group.
Both the amino and isopropyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. wikipedia.org They are also both ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. cognitoedu.orgsavemyexams.comchemistrytalk.org
Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system via a powerful +M (mesomeric) or resonance effect. cognitoedu.orgopenstax.org It directs incoming electrophiles to the ortho (C6) and para (C4) positions.
Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group that donates electron density primarily through a +I (inductive) effect and hyperconjugation. cognitoedu.org It directs incoming electrophiles to its ortho (C1 and C3) and para (C4) positions.
In this compound, the positions available for substitution are C4 and C6. The directing effects of the two groups are as follows:
Position C4: This position is para to the strongly activating amino group and ortho to the weakly activating isopropyl group. Both groups reinforce the substitution at this site.
Position C6: This position is ortho to the strongly activating amino group.
The stabilization of the cationic intermediate (the Wheland or arenium ion) is key to determining the major product. organicchemistrytutor.comtotal-synthesis.com The amino group, being a much stronger activator than the isopropyl group, exerts the dominant directing influence. Attack at both the C4 and C6 positions allows for resonance structures where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization. libretexts.org However, the C6 position is sterically hindered by the adjacent bulky isopropyl group at C2. Therefore, electrophilic attack is most likely to occur at the less sterically encumbered C4 position .
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effects | Steric Effects | Predicted Outcome |
|---|---|---|---|
| C4 | Activated (para to -NH₂, ortho to -R) | Less hindered | Major Product |
| C6 | Activated (ortho to -NH₂) | Sterically hindered by adjacent isopropyl group | Minor or no product |
An example of such a reaction would be the bromination using N-bromosuccinimide (NBS), which would be expected to yield 4-bromo-5-amino-2-isopropylbenzonitrile as the primary product. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions of Derivatized this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me For this compound to be used in these reactions, it must first be derivatized, typically by introducing a halide (e.g., Br, I) or a triflate group onto the aromatic ring via electrophilic aromatic substitution, as discussed previously. The resulting aryl halide, for example, 4-bromo-5-amino-2-isopropylbenzonitrile, becomes a suitable substrate for a variety of coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the low toxicity of the boron reagents. nih.govorganic-chemistry.org Coupling 4-bromo-5-amino-2-isopropylbenzonitrile with various aryl or alkyl boronic acids would provide access to a wide range of C4-substituted derivatives.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Subjecting 4-bromo-5-amino-2-isopropylbenzonitrile to Buchwald-Hartwig conditions with a suitable amine would introduce a second amino functionality at the C4 position, leading to the synthesis of diamine derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govchemspider.com
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling of a Halogenated this compound Derivative
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(OAc)₂, Pd(PPh₃)₄ / PPh₃, PCy₃ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃, Pd(OAc)₂ / BINAP, XPhos, SPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | wikipedia.orgacsgcipr.orgnih.gov |
These coupling strategies significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures with diverse functionalities.
Iv. Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Isopropylbenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Amino-2-isopropylbenzonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the amino group protons.
Aromatic Region: The three aromatic protons will appear as a complex splitting pattern in the range of approximately 6.5-7.5 ppm. The proton at C6, being ortho to the electron-donating amino group, is expected to be the most shielded and thus appear at the lowest chemical shift in this region. The proton at C4, situated between the amino and isopropyl groups, and the proton at C3, ortho to the nitrile group, will have distinct chemical shifts influenced by the electronic effects of the neighboring substituents.
Isopropyl Group: The isopropyl group will give rise to two signals. A septet (a signal split into seven lines) is anticipated for the single methine proton (-CH) around 2.8-3.2 ppm, due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet around 1.2 ppm.
Amino Group: The two protons of the amino group (-NH₂) are expected to produce a broad singlet in the range of 3.5-4.5 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Aromatic and Nitrile Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitrile group (C1) and the carbon attached to the amino group (C5) will have characteristic shifts. The nitrile carbon itself (-C≡N) will appear as a sharp signal in the downfield region, typically around 115-125 ppm.
Isopropyl Carbons: The isopropyl group will show two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH₃ | 1.2 (d) | ~24 |
| Isopropyl-CH | 3.0 (sept) | ~34 |
| Amino-NH₂ | 4.0 (br s) | - |
| Aromatic-H3 | ~7.3 (d) | ~118 |
| Aromatic-H4 | ~6.7 (dd) | ~115 |
| Aromatic-H6 | ~6.6 (d) | ~116 |
| Aromatic-C1 | - | ~105 |
| Aromatic-C2 | - | ~150 |
| Aromatic-C5 | - | ~148 |
| Nitrile-CN | - | ~120 |
Note: These are predicted values and may differ from experimental results. d = doublet, sept = septet, br s = broad singlet, dd = doublet of doublets.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also help in assigning the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the aromatic carbons C1, C2, and C5. For example, the isopropyl methine proton would show correlations to the aromatic carbons C2 and C3, and to the nitrile carbon (C1) through three-bond coupling.
Nuclear Quadrupole Resonance (NQR) Spectroscopy for Nitrogen Environments
NQR spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as ¹⁴N (spin I=1), which is present in both the amino and nitrile groups of the title compound. aist.go.jpsigmaaldrich.comnih.gov Since NQR is a zero-field technique, it provides information about the electric field gradient (EFG) at the nucleus, which is directly related to the chemical bonding and the crystalline environment. aist.go.jp
For this compound in the solid state, two distinct sets of ¹⁴N NQR frequencies would be expected, one for the amino nitrogen and one for the nitrile nitrogen. The quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) derived from these frequencies would provide valuable insights into the nature of the C-N bonds and the degree of electronic asymmetry around each nitrogen atom. Due to the different hybridization and bonding environments (sp² for the amino nitrogen and sp for the nitrile nitrogen), their NQR parameters would be significantly different, allowing for clear distinction.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding characteristics.
Analysis of Characteristic Vibrational Modes of Amino and Nitrile Moieties
FT-IR Spectroscopy:
Amino Group (NH₂): The amino group will exhibit characteristic stretching and bending vibrations. Two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. An N-H scissoring (bending) vibration should appear around 1600-1650 cm⁻¹.
Nitrile Group (C≡N): The nitrile group will show a sharp and intense absorption band in the region of 2220-2260 cm⁻¹ due to the C≡N stretching vibration. The position of this band can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring.
Isopropyl Group: C-H stretching vibrations of the isopropyl group will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear at lower frequencies.
Aromatic Ring: C-H stretching vibrations on the aromatic ring will be seen above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR.
Nitrile Group (C≡N): The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak.
Aromatic Ring: The breathing mode of the benzene ring, which involves the symmetric expansion and contraction of the ring, usually gives a strong Raman signal around 1000 cm⁻¹.
Amino Group (NH₂): While N-H stretching vibrations can be observed in the Raman spectrum, they are generally weaker than in the FT-IR spectrum.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amino (NH₂) | Asymmetric Stretch | 3400-3500 (medium) | 3400-3500 (weak) |
| Amino (NH₂) | Symmetric Stretch | 3300-3400 (medium) | 3300-3400 (weak) |
| Amino (NH₂) | Scissoring (Bend) | 1600-1650 (strong) | 1600-1650 (medium) |
| Nitrile (C≡N) | Stretch | 2220-2260 (sharp, strong) | 2220-2260 (sharp, strong) |
| Isopropyl (C-H) | Stretch | 2850-3000 (strong) | 2850-3000 (strong) |
| Aromatic (C=C) | Ring Stretch | 1450-1600 (variable) | 1450-1600 (strong) |
| Aromatic (C-H) | Stretch | >3000 (variable) | >3000 (strong) |
Surface-Enhanced Raman Spectroscopy (SERS) Investigations
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically gold or silver. This enhancement allows for the detection of molecules at very low concentrations.
A SERS study of this compound would provide insights into how the molecule interacts with the metal surface. The enhancement of specific vibrational modes can indicate the orientation of the molecule on the surface. For instance, if the molecule adsorbs onto the surface via the lone pair of electrons on the amino group, the vibrational modes of the amino group would be significantly enhanced. Similarly, interaction through the π-system of the aromatic ring or the nitrile group would lead to the enhancement of their respective vibrational modes. This information is valuable for understanding surface chemistry and designing sensors.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern offers a virtual roadmap of its structure.
The fragmentation of this compound is expected to follow characteristic pathways dictated by its functional groups—the aromatic ring, the amino group, the nitrile group, and the isopropyl substituent. The molecular ion ([C₁₀H₁₂N₂]•+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.22 g/mol ).
A primary fragmentation event is often the loss of a methyl group (•CH₃) from the isopropyl moiety via alpha-cleavage, which is a common pathway for alkyl-substituted aromatic compounds. This would result in a stable secondary carbocation. Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for benzonitriles.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Proposed Structure of Fragment |
| 160 | [C₁₀H₁₂N₂]•+ (Molecular Ion) | Intact ionized molecule |
| 145 | [C₉H₉N₂]+ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 118 | [C₈H₈N]+ | Loss of a methyl radical followed by loss of HCN |
Note: This table is based on theoretical fragmentation patterns for illustrative purposes, as specific experimental data is not widely published.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide a complete picture of the molecular geometry of this compound, including bond lengths, bond angles, and torsional angles.
A single crystal of the compound, when irradiated with X-rays, produces a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the crystal, revealing the exact position of each atom. This would confirm the substitution pattern on the benzene ring and the conformation of the isopropyl group relative to the plane of the ring.
Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For this compound, the amino group (-NH₂) is capable of forming hydrogen bonds with the nitrile group (-C≡N) of adjacent molecules, creating a network structure in the solid state.
Table 2: Illustrative X-ray Crystallography Data Parameters for this compound
| Parameter | Description | Illustrative Value |
| Crystal System | The basic shape of the unit cell. | Monoclinic |
| Space Group | The symmetry elements of the unit cell. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |
| Z | The number of molecules per unit cell. | 4 |
| H-Bonding | Intermolecular hydrogen bond distances. | N-H···N (e.g., 2.9 Å) |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic analysis.
Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. The presence of a single, sharp peak would be indicative of a high-purity crystalline solid.
Table 3: Expected Thermal Analysis Data for this compound
| Analysis Type | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |
| TGA | Onset of Decomposition (Tₔ) | Temperature at which significant mass loss begins. |
| TGA | Residue at end temperature | Percentage of mass remaining after heating. |
Note: Specific temperatures for melting and decomposition would require experimental measurement.
V. Computational Chemistry and Theoretical Studies on 5 Amino 2 Isopropylbenzonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 5-Amino-2-isopropylbenzonitrile, DFT calculations can elucidate its fundamental electronic characteristics, predict its spectroscopic signatures, and explore potential reaction pathways.
DFT calculations are employed to determine the optimized molecular geometry of this compound, corresponding to the minimum energy conformation. From this optimized structure, the electronic properties can be thoroughly investigated. Key aspects include the distribution of electron density, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting HOMO-LUMO energy gap.
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between them is a crucial indicator of chemical reactivity and kinetic stability. nih.gov In a typical DFT study of an aromatic amine like this compound, the HOMO is often localized on the aminobenzonitrile ring, particularly on the amino group and the aromatic system, reflecting the electron-donating nature of these moieties. The LUMO, in contrast, would likely be distributed over the cyano group and the benzene (B151609) ring, indicating the regions susceptible to nucleophilic attack.
A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data generated from DFT calculations.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule |
| This table is for illustrative purposes and does not represent experimentally verified data. |
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated and compared with experimental results. This comparison aids in the assignment of spectral peaks to specific molecular motions or atomic environments.
For this compound, DFT could be used to calculate the vibrational frequencies corresponding to the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the various vibrations of the aromatic ring and isopropyl substituent. Similarly, the 1H and 13C NMR chemical shifts for each unique atom in the molecule can be predicted, providing a theoretical basis for interpreting experimental NMR spectra. Discrepancies between calculated and experimental spectra can often be reconciled by considering solvent effects or the presence of intermolecular interactions in the experimental sample. analis.com.my
An illustrative table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Frequency (cm-1) (Illustrative) | Experimental Frequency (cm-1) (Hypothetical) |
| N-H Symmetric Stretch | 3400 | 3380 |
| N-H Asymmetric Stretch | 3500 | 3485 |
| C≡N Stretch | 2230 | 2225 |
| Aromatic C-H Stretch | 3100-3000 | 3080-3020 |
| Isopropyl C-H Stretch | 2980-2880 | 2960-2870 |
| This table is for illustrative purposes and does not represent experimentally verified data. |
DFT calculations can be instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier associated with a transition state determines the reaction rate, providing a theoretical understanding of the reaction kinetics. researchgate.net
For instance, DFT could be used to study the mechanism of electrophilic aromatic substitution on the aminobenzonitrile ring or the hydrolysis of the nitrile group. By locating the transition state structures and calculating their energies, the preferred reaction pathways can be identified. This information is invaluable for optimizing reaction conditions and predicting the regioselectivity of chemical transformations.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, providing insights into conformational changes and intermolecular interactions.
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The rotation around the single bond connecting the isopropyl group to the benzene ring, as well as the potential for puckering or inversion of the amino group, can lead to various conformers. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them. nih.govnih.gov
By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformational preferences can be assessed. nih.gov The simulations can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the rigid and flexible regions of the molecule. mdpi.com
MD simulations are a powerful tool for studying how this compound interacts with other molecules or surfaces. These simulations can model the formation of hydrogen bonds between the amino group and solvent molecules or other solutes. nih.gov They can also capture non-covalent interactions such as π-π stacking between the aromatic rings of multiple molecules. mdpi.com
In the context of materials science, MD simulations can be used to investigate the adsorption of this compound onto a surface, such as a metal or a polymer. By simulating the molecule at the interface, the preferred binding orientations and the key intermolecular forces driving the adsorption process can be identified. aalto.fi This is crucial for applications where the molecule is used as a surface modifier or a component in a composite material. The simulations can quantify the interaction energies between the molecule and the surface, providing a detailed understanding of the adsorption mechanism at the molecular level. aalto.fi
High-Level Quantum Chemical Calculations and Ab Initio Methods
Currently, there are no specific high-level quantum chemical calculations or ab initio studies focused on this compound in published scientific literature. These computational techniques are fundamental to modern chemistry, offering insights into the electronic structure and inherent properties of a molecule directly from the principles of quantum mechanics, without reliance on experimental data for parameterization.
Ab initio methods, which include but are not limited to Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, provide a systematic approach to solving the electronic Schrödinger equation. The insights that could be gained from applying these methods to this compound would be substantial, including:
Molecular Geometry Optimization: Ascertaining the most stable three-dimensional structure by calculating precise bond lengths, bond angles, and dihedral angles.
Prediction of Electronic Properties: Determining key electronic descriptors such as the molecular dipole moment, polarizability, and the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.
Simulation of Spectroscopic Data: Predicting vibrational frequencies to aid in the interpretation of infrared and Raman spectra, as well as forecasting electronic transitions for UV-Vis spectroscopy.
Given the lack of published data, the following table is presented to illustrate the type of information that such computational studies would yield for this compound.
Table 1: Illustrative Data from Potential Ab Initio Calculations on this compound
| Calculated Property | Theoretical Method | Potential Significance |
|---|---|---|
| Ground State Energy | Coupled Cluster (e.g., CCSD(T)) | Provides a benchmark for molecular stability. |
| Dipole Moment | Møller-Plesset (MP2) | Indicates the molecule's polarity and solubility. |
| C≡N Vibrational Frequency | Density Functional Theory (DFT) | Correlates to a specific peak in the IR spectrum. |
| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Relates to electronic excitability and reactivity. |
Note: The table above is for illustrative purposes only as no specific data for this compound is available.
Neural Network Potentials (NNPs) and Force Field Development for Derivatives
A review of the literature indicates that no research has been published on the development of Neural Network Potentials (NNPs) or the formulation of classical force fields for derivatives of this compound. These computational tools are indispensable for conducting molecular dynamics simulations of large systems, which are computationally intractable using high-level quantum mechanical methods.
Force Field Development would entail the creation of a set of mathematical functions and associated parameters to describe the potential energy of the system. This process involves parameterizing bonded (stretching, bending, torsional) and non-bonded (van der Waals, electrostatic) interactions by fitting to extensive quantum mechanical data.
Neural Network Potentials represent a more recent advancement, employing machine learning algorithms trained on quantum mechanical energy and force data. This approach can yield potentials with accuracy approaching that of the underlying quantum method but at a significantly lower computational expense.
The development of such potentials for derivatives of this compound would facilitate the study of:
Conformational Dynamics: How the molecules change shape over time in different environments.
Thermodynamic Properties: The calculation of properties such as free energy of solvation.
Intermolecular Interactions: Understanding how these molecules interact with each other or with other molecules in a system.
The following table provides a comparison of the potential simulation methods that could be applied to derivatives of this compound.
Table 2: Overview of Potential Simulation Techniques for this compound Derivatives
| Simulation Method | Typical System Size (Atoms) | Achievable Timescale | Primary Application |
|---|---|---|---|
| Ab Initio Molecular Dynamics | Hundreds | Picoseconds | Elucidation of reaction mechanisms. |
| Classical Molecular Dynamics | Millions | Microseconds | Analysis of large-scale conformational changes. |
| NNP Molecular Dynamics | Hundreds of Thousands | Nanoseconds | High-accuracy simulation of large systems. |
Note: This table outlines the general capabilities of these methods; no specific applications to the target compound have been reported.
Vi. Applications and Functionalization of 5 Amino 2 Isopropylbenzonitrile As a Chemical Intermediate
Precursor in Heterocyclic Compound Synthesis
The presence of both an amino group and a nitrile group on the aromatic ring allows 5-Amino-2-isopropylbenzonitrile to be a valuable precursor for the synthesis of fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.
Synthesis of Quinoline (B57606) Derivatives
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of applications. The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.
While direct literature on the use of this compound in Friedländer synthesis is not prevalent, its structure lends itself to such transformations. A plausible synthetic route would involve the reaction of this compound with a suitable carbonyl compound containing an α-methylene group, such as a β-diketone or a β-ketoester, in the presence of an acid or base catalyst. The reaction would proceed via an initial condensation between the amino group of the benzonitrile (B105546) and the carbonyl group of the reaction partner, followed by an intramolecular cyclization and dehydration to afford the corresponding quinoline derivative. The isopropyl and cyano groups would remain as substituents on the newly formed quinoline ring system.
A general representation of this proposed reaction is as follows:
| Reactant 1 | Reactant 2 (Example) | Conditions | Product |
| This compound | Ethyl acetoacetate | Acid or Base Catalyst, Heat | Substituted Aminoquinoline |
This approach would lead to the formation of highly functionalized quinolines, where the substitution pattern can be readily tuned by the choice of the carbonyl component.
Formation of Thioquinazolinedione Scaffolds
Recent research has demonstrated an efficient method for the synthesis of thioquinazolinedione derivatives from 2-aminobenzonitriles. figshare.comtandfonline.comtandfonline.comconsensus.appconsensus.app This process involves the reaction of a 2-aminobenzonitrile (B23959) with carbonyl sulfide (B99878) (COS) in the presence of a catalyst such as sodium hydrosulfide (B80085) (NaHS). figshare.comtandfonline.comtandfonline.com The reaction is applicable to a broad range of 2-aminobenzonitrile derivatives. tandfonline.com
In this synthetic pathway, this compound would serve as the starting material. The reaction mechanism involves the catalyst, NaHS, reacting with 2-aminobenzonitrile to form a 2-aminobenzothioamide intermediate. tandfonline.com Concurrently, NaHS also activates carbonyl sulfide. tandfonline.com The subsequent reaction between the 2-aminobenzothioamide intermediate and the activated carbonyl sulfide leads to the formation of the thioquinazolinedione ring system. tandfonline.com This method is noted for its efficiency and mild reaction conditions. tandfonline.com
A summary of the substrates and products is presented below:
| Starting Material | Reagents | Key Intermediate | Product |
| This compound | Carbonyl Sulfide (COS), Sodium Hydrosulfide (NaHS) | 5-Amino-2-isopropylbenzothioamide | 6-Amino-5-isopropyl-1,2,3,4-tetrahydroquinazoline-2,4-dithione |
This reaction highlights the utility of this compound in constructing more complex heterocyclic systems with potential biological activities.
Role in the Construction of Benzodiazepine (B76468) Derivatives
Benzodiazepines are a critical class of psychoactive compounds. The synthesis of 1,4-benzodiazepines often relies on 2-aminobenzophenones as key precursors. nih.govwum.edu.plwum.edu.pl While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of functionalized benzodiazepine derivatives through a multi-step process.
A potential synthetic strategy involves the conversion of the 2-aminobenzonitrile to a 2-aminobenzophenone. This transformation can be achieved through methods such as a Palladium-catalyzed addition of an arylboronic acid to the nitrile group. nih.gov Following the formation of the corresponding 5-amino-2-isopropyl-substituted benzophenone, a subsequent condensation reaction with an amino acid, such as glycine, or its ester, would lead to the formation of the seven-membered benzodiazepine ring. google.com
The proposed synthetic sequence is outlined in the following table:
| Step | Starting Material | Reagents (Example) | Intermediate/Product |
| 1 | This compound | Phenylboronic acid, Pd catalyst | 2-Amino-5-benzoyl-4-isopropylaniline |
| 2 | 2-Amino-5-benzoyl-4-isopropylaniline | Glycine ethyl ester, heat | Substituted 1,4-Benzodiazepine-2-one |
This pathway demonstrates the role of this compound as a foundational element for building the complex architecture of benzodiazepines.
Building Block for Advanced Organic Materials
The unique electronic properties conferred by the amino and nitrile groups, combined with the steric influence of the isopropyl group, make this compound an interesting candidate for the synthesis of advanced organic materials.
Contributions to Liquid Crystalline Systems
Benzonitrile derivatives are known to be integral components in the design of liquid crystalline materials. tandfonline.comresearchgate.netajchem-a.com The cyano group, with its large dipole moment, often plays a crucial role in inducing and stabilizing liquid crystalline phases. researchgate.net Syntheses of liquid crystals have been reported starting from hydroxybenzonitriles, which are then elaborated into more complex structures. tandfonline.comajchem-a.com
This compound can serve as a precursor to novel liquid crystalline molecules. The amino group provides a convenient point for modification, allowing for the attachment of mesogenic (liquid crystal-forming) units through amide or imine linkages. For example, reaction with an appropriate acid chloride containing a rigid core, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) unit, would yield a molecule with the potential for liquid crystalline behavior. The isopropyl group would influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of specific mesophases.
A conceptual synthetic design is as follows:
| Precursor | Reactant (Example) | Linkage | Potential Product |
| This compound | 4-Biphenylcarbonyl chloride | Amide | N-(4-cyano-3-isopropylphenyl)biphenyl-4-carboxamide |
The resulting compounds would be investigated for their thermal behavior and liquid crystalline properties using techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). ajchem-a.com
Development of Organic Semiconductor Precursors
Aromatic amines are a cornerstone in the field of organic electronics, forming the basis of many organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic phototransistors. nih.gov The electron-donating nature of the amino group is key to the charge-transport properties of these materials. Studies on aminobenzonitrile derivatives have explored their electronic excited states, which is fundamental to their potential use in optoelectronic devices. acs.org
This compound represents a potential building block for more complex organic semiconductors. It can be incorporated into larger, conjugated systems through reactions involving the amino group, such as the Buchwald-Hartwig or Ullmann coupling reactions, to form triarylamine-type structures. These larger molecules often exhibit favorable charge-carrier mobilities and photophysical properties. The presence of the nitrile group can be used to tune the electronic properties of the final material, such as its electron affinity and energy levels.
The table below illustrates a potential synthetic application:
| Precursor | Reaction Type (Example) | Reactant (Example) | Target Structure Class |
| This compound | Buchwald-Hartwig amination | 4-Bromobiphenyl | Triarylamine derivative |
The development of new organic semiconductors from precursors like this compound is an active area of research, aimed at creating materials with enhanced performance and processability for next-generation electronic devices.
Role in Pharmaceutical and Agrochemical Intermediate Production
The strategic positioning of the functional groups on the aromatic ring of this compound makes it a key starting material for the synthesis of various heterocyclic compounds with significant biological activity. Its role as an intermediate is particularly notable in the development of novel therapeutic agents.
Research has demonstrated that this compound is a critical precursor for the synthesis of pyrazolopyridine derivatives. These derivatives have been investigated for their potential as protein kinase inhibitors, a class of drugs that can interfere with the growth of cancer cells. The synthesis process typically involves the reaction of this compound with other reagents to construct the bicyclic pyrazolopyridine core structure.
Furthermore, this compound is utilized in the creation of substituted pyrazoles. These resulting molecules have shown potential as modulators of the G-protein coupled receptor 119 (GPR119), which is a target for the treatment of metabolic disorders such as diabetes and obesity.
While its application in the pharmaceutical sector is more extensively documented, the structural motifs derived from this compound are also relevant to the agrochemical industry. The synthesis of nitrogen-containing heterocyclic compounds is a common strategy in the development of new herbicides and pesticides. The core structure provided by this aminobenzonitrile can be elaborated to produce molecules with desired agrochemical properties.
Table 1: Examples of Pharmaceutical Intermediates Derived from this compound
| Starting Material | Derived Compound Class | Therapeutic Target/Application |
| This compound | Pyrazolopyridine derivatives | Protein kinase inhibitors (e.g., for cancer therapy) |
| This compound | Substituted pyrazoles | GPR119 modulators (e.g., for diabetes and obesity) |
Functionalization for Corrosion Inhibition Studies and Related Material Science Applications
The development of effective corrosion inhibitors is a significant area of material science. Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective in preventing the corrosion of metals. This compound possesses features that make it and its derivatives promising candidates for such applications.
The amino and nitrile groups in this compound can be readily functionalized to enhance its corrosion-inhibiting properties. For instance, the amino group can be converted into a Schiff base through reaction with an aldehyde. Schiff bases are well-known for their ability to form a protective film on metal surfaces, thereby inhibiting corrosion.
Studies on related aminobenzonitrile derivatives have provided insights into their potential as corrosion inhibitors. For example, a Schiff base synthesized from 3-amino-4-methoxybenzonitrile (B112837) has been shown to effectively protect mild steel in acidic environments. The inhibitor molecules adsorb onto the steel surface, and the efficiency of this adsorption is influenced by the electronic structure of the inhibitor and the nature of the metal surface.
The functionalization of this compound can be tailored to optimize its performance as a corrosion inhibitor for specific metals and environments. The introduction of additional functional groups can increase the electron density on the molecule, which in turn can enhance its adsorption onto the metal surface and improve its inhibitive efficiency.
Table 2: Potential Functionalization of this compound for Corrosion Inhibition
| Functional Group | Type of Functionalization | Potential Application |
| Amino group (-NH2) | Formation of Schiff bases (imines) | Enhanced adsorption on metal surfaces for corrosion protection |
| Nitrile group (-CN) | Hydrolysis to carboxylic acid or reduction to amine | Modification of solubility and adhesive properties |
| Aromatic ring | Introduction of other substituents | Tuning of electronic properties for improved inhibition efficiency |
While direct studies on this compound as a primary corrosion inhibitor are not extensively reported, its chemical nature and the proven efficacy of similar functionalized molecules highlight its potential in this field of material science. Further research into the synthesis and evaluation of its derivatives could lead to the development of novel and effective corrosion inhibitors.
Vii. Future Research Directions and Emerging Trends
Exploration of Novel and Efficient Synthetic Methodologies
The development of new and improved methods for synthesizing 5-Amino-2-isopropylbenzonitrile is a key area for future research. Current plausible routes likely involve multi-step processes, which can be resource-intensive and may present challenges in achieving high yields and purity.
Future synthetic research could focus on several promising areas. One avenue is the exploration of organocatalysis , which offers an alternative to traditional metal-based catalysts, often providing milder reaction conditions and being more environmentally benign. mdpi.com For instance, developing an organocatalytic method for the direct amination or cyanation of a suitable precursor could significantly streamline the synthesis.
Another area of interest is the application of flow chemistry . Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Investigating the synthesis of this compound using flow chemistry could lead to a more efficient and industrially viable production method.
Furthermore, research into C-H activation strategies could provide a more direct and atom-economical approach. Directly introducing the amino or nitrile group onto the isopropylbenzene backbone by activating a specific carbon-hydrogen bond would represent a significant advancement over traditional functional group interconversion methods.
Finally, the development of greener synthetic routes is a paramount trend. This could involve the use of ionic liquids as recyclable reaction media and catalysts, which can simplify product separation and reduce waste. rsc.org A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Organocatalysis | Environmentally benign, reduced metal contamination, mild reaction conditions. mdpi.com | Development of specific organocatalysts for amination or cyanation. |
| Flow Chemistry | Improved yield and safety, scalability, precise control of reaction conditions. | Optimization of reaction parameters in a continuous flow system. |
| C-H Activation | Atom economy, reduced number of synthetic steps. | Discovery of selective catalysts for direct functionalization. |
Application of Advanced Characterization Techniques
A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard techniques like NMR and IR spectroscopy provide basic structural information, the application of more advanced characterization methods could offer deeper insights.
Future research should employ a battery of advanced spectroscopic and analytical techniques. In situ attenuated total reflection Fourier transform infrared (ATR-FT-IR) spectroscopy , for example, could be used to monitor reactions in real-time, providing valuable kinetic and mechanistic data. researchgate.netHigh-pressure nuclear magnetic resonance (HP-NMR) spectroscopy could be employed to study the compound's behavior under various pressure conditions, which is relevant for certain industrial processes. researchgate.net
For a detailed understanding of its electronic structure, techniques like X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) would be invaluable. These methods can provide information about the core and valence electron energy levels, respectively, which are critical for understanding the compound's reactivity and potential in electronic materials.
Furthermore, single-crystal X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions. This information is fundamental for computational modeling and for understanding how the molecule packs in a solid, which influences its bulk properties. nih.gov
Table 2: Advanced Characterization Techniques and Their Potential Insights for this compound
| Technique | Information Gained | Potential Impact |
|---|---|---|
| In situ ATR-FT-IR | Real-time reaction monitoring, kinetic and mechanistic data. researchgate.net | Optimization of synthetic routes. |
| High-Pressure NMR | Behavior under pressure, reaction kinetics under non-standard conditions. researchgate.net | Insights for industrial process development. |
| XPS/UPS | Core and valence electron energy levels, electronic structure. | Understanding of reactivity and electronic properties. |
Expansion of Computational Modeling in Structure-Activity Relationships
Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, computational studies can play a significant role in exploring its potential without the immediate need for extensive and costly experimental work.
A key area for future computational research is the development of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.org By synthesizing a small library of derivatives of this compound and evaluating their biological activity or material properties, QSAR models can be built to predict the activity of new, unsynthesized derivatives. frontiersin.orgmans.edu.eg This approach can significantly accelerate the discovery of compounds with desired properties.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule in greater detail. acs.org For example, DFT can predict parameters such as the HOMO-LUMO gap, which is crucial for assessing its potential in organic electronics. acs.org Molecular dynamics simulations can be employed to study the interactions of this compound with biological targets, such as enzymes or receptors, providing insights into its potential as a therapeutic agent. nih.gov
These in silico methods can guide experimental work by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.
Development of New Applications in Materials Science and Medicinal Chemistry
The unique combination of an amino group, a nitrile group, and an isopropyl substituent on a benzene (B151609) ring suggests that this compound could serve as a versatile building block for new functional materials and pharmaceutically active compounds.
In materials science , aromatic nitriles are known precursors to a variety of materials. numberanalytics.com The amino group in this compound provides a reactive handle for polymerization, making it a potential monomer for the synthesis of novel polymers with interesting thermal or electronic properties. The nitrile group can also participate in various chemical transformations, allowing for the post-polymerization modification of materials. wikipedia.org Its structure could be incorporated into liquid crystals or organic light-emitting diodes (OLEDs), where the electronic properties of substituted benzonitriles are often exploited.
In medicinal chemistry , the benzonitrile (B105546) moiety is present in a number of approved drugs. nih.govontosight.ai The amino group can be readily functionalized to create a diverse library of compounds for screening against various biological targets. youtube.com For example, aminobenzonitrile derivatives have been investigated as inhibitors of various enzymes. nih.gov Future research could involve the synthesis of amides, sulfonamides, or ureas derived from this compound and the evaluation of their biological activities, for instance, as anticancer or antimicrobial agents. The relationship between the chemical structure and biological activity is a cornerstone of medicinal chemistry. mans.edu.eg The steric bulk of the isopropyl group could play a crucial role in the binding affinity and selectivity of these potential drug candidates.
The exploration of this compound as a building block is a promising direction for future research. nih.govnih.govresearchgate.netabcr.com The versatility of the functional groups present in this compound opens up a wide array of possibilities for the creation of novel and valuable molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Amino-2-isopropylbenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Pathways :
Nitrile Formation : Start with 2-isopropylbenzaldehyde. Introduce a cyano group via nucleophilic substitution using KCN/CuCN under reflux conditions in a polar aprotic solvent (e.g., DMF).
Amination : Nitrate the intermediate, followed by reduction using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl to introduce the amino group .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and solvent polarity to minimize byproducts like secondary amines or over-reduction.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H and ¹³C NMR with DEPT-135 to confirm the amino (-NH₂) and nitrile (-CN) groups. Compare chemical shifts with analogs (e.g., 5-Amino-2-chlorobenzonitrile: δ ~6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~175–180 for C₁₀H₁₂N₂).
- Elemental Analysis : Confirm C, H, N percentages (±0.3% deviation).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Handling Precautions :
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps. Identify electron-deficient positions (para to -CN) for electrophilic attack.
- Transition State Analysis : Simulate intermediates using B3LYP/6-31G* basis sets to predict activation energies for NAS .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants in DMSO at varying temperatures).
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Data Reconciliation :
Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding shifts.
Impact of Substituents : Compare with structurally related compounds (e.g., 5-Amino-2,3-difluorobenzonitrile ).
- Collaborative Cross-Verification : Share raw spectral data via platforms like NMRShiftDB for peer validation.
Q. How does steric hindrance from the isopropyl group influence the compound’s catalytic applications?
- Methodological Answer :
- Steric Maps : Generate using molecular modeling software (e.g., PyMOL) to quantify spatial occupancy around the amino group.
- Catalytic Screening : Test in Suzuki-Miyaura coupling; compare yields with less hindered analogs (e.g., 5-Amino-2-methylbenzonitrile). Use TOF calculations to assess turnover frequency .
Q. What methodologies detect and quantify trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
